Cas no 226575-78-6 (6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one)

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one is a fluorinated heterocyclic compound featuring a quinoxalinone core with a trifluoromethyl substituent at the 6-position. This structure imparts unique electronic and steric properties, making it valuable in medicinal chemistry and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug discovery applications. Its dihydroquinoxalin-2(1H)-one scaffold serves as a versatile intermediate for synthesizing biologically active molecules, including kinase inhibitors and antimicrobial agents. The compound’s well-defined reactivity allows for selective functionalization, enabling further derivatization. High purity and consistent quality ensure reliability for research and development purposes.
6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one structure
226575-78-6 structure
Product Name:6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
CAS No:226575-78-6
MF:C9H7F3N2O
MW:216.159892320633
CID:1088890
PubChem ID:10584810
Update Time:2025-10-29

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Chemical and Physical Properties

Names and Identifiers

    • 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one
    • 6-(trifluoromethyl)-3,4-dihydro-1H-quinoxalin-2-one
    • AGN-PC-0N719F
    • 226575-78-6
    • DTXSID50442097
    • 6-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
    • BS-33981
    • Inchi: 1S/C9H7F3N2O/c10-9(11,12)5-1-2-6-7(3-5)13-4-8(15)14-6/h1-3,13H,4H2,(H,14,15)
    • InChI Key: UEHRRJQUKYNHKW-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC2=C(C=1)NCC(N2)=O)(F)F

Computed Properties

  • Exact Mass: 216.05104734g/mol
  • Monoisotopic Mass: 216.05104734g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 267
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 41.1Ų

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Pricemore >>

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6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one Related Literature

Additional information on 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one

Comprehensive Overview of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 226575-78-6)

6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS No. 226575-78-6) is a fluorinated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique trifluoromethyl group and dihydroquinoxalinone backbone make it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its potential in drug discovery, particularly for targeting kinase inhibitors and central nervous system (CNS) disorders, aligning with current trends in precision medicine.

The compound’s molecular structure (C9H7F3N2O) features a quinoxalin-2-one core, which is known for its electron-withdrawing properties and metabolic stability. This structural motif is frequently leveraged in the design of small-molecule therapeutics, addressing high-demand areas such as oncology and anti-inflammatory agents. Recent publications highlight its role in modulating enzyme activity, a hot topic in AI-driven drug design platforms.

From a synthetic chemistry perspective, CAS No. 226575-78-6 is often utilized in cross-coupling reactions and catalyzed transformations, reflecting the industry’s shift toward sustainable methodologies. Its trifluoromethylation pattern is particularly valuable for enhancing lipophilicity and bioavailability—key parameters in medicinal chemistry optimization. These attributes resonate with search trends around "fluorine in drug design" and "improving drug half-life."

In agrochemical applications, derivatives of 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one exhibit promising pesticidal activity, aligning with global demands for eco-friendly crop protection. The CF3 group’s resistance to degradation makes it a candidate for long-lasting formulations, a frequently searched topic in sustainable agriculture forums.

Analytical characterization of this compound typically involves NMR spectroscopy and high-resolution mass spectrometry (HRMS), techniques widely discussed in open-access chemistry databases. Its crystalline form and solubility profile are also critical for industrial scale-up, addressing common queries like "handling hygroscopic compounds."

Regulatory-wise, CAS 226575-78-6 is not classified under restricted categories, but proper material safety data sheets (MSDS) should always be consulted—a best practice emphasized in laboratory safety guidelines. This aligns with frequent searches on "chemical handling protocols" and "regulatory compliance for research chemicals."

In summary, 6-(Trifluoromethyl)-3,4-dihydroquinoxalin-2(1H)-one represents a multifaceted tool for modern chemistry, bridging gaps between academic research and industrial applications. Its relevance to high-throughput screening and green chemistry ensures its continued prominence in scientific literature and patent filings.

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